3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic compound that features a thiazolidinone core and an oxazole moiety. This compound is classified within the broader category of thiazolidinones, which are known for their diverse biological activities, including potential therapeutic applications in various fields such as medicinal chemistry and drug development.
This compound can be classified as:
The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is C19H19N3O4S2.
Property | Value |
---|---|
Molecular Weight | 450.5549 g/mol |
InChI | InChI=1S/C19H19N3O4S2 |
SMILES | COc1cc(ccc1OC)/C=C/1SC(=S)N(C1=O)CCC(=O)Nc1nnc(s1)C |
This data illustrates the compound's complexity and provides insight into its potential reactivity and interactions .
The compound may undergo various chemical reactions typical for thiazolidinones and oxazoles:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance efficiency and selectivity.
The mechanism of action for 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves interactions with specific molecular targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit significant biological activities due to these mechanisms .
The physical properties of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide include:
The chemical properties include:
Relevant analyses such as thermogravimetric analysis or differential scanning calorimetry may provide additional insights into these properties .
The potential applications of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-y)propanamide include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4